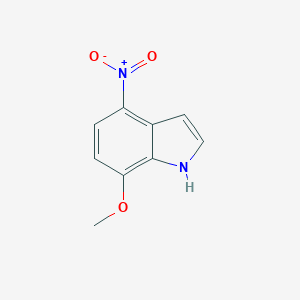

7-Methoxy-4-nitro-1H-indole

概要

説明

7-Methoxy-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methoxy and nitro groups to the indole nucleus can enhance its biological activity and chemical reactivity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-nitro-1H-indole typically involves the nitration of 7-methoxyindole. One common method is the reaction of 7-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

化学反応の分析

Types of Reactions

7-Methoxy-4-nitro-1H-indole can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Reduction: 7-Methoxy-4-amino-1H-indole.

Substitution: Various substituted indoles depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Indole Derivatives in Drug Discovery

Indole derivatives, including 7-methoxy-4-nitro-1H-indole, have emerged as crucial scaffolds in drug discovery due to their diverse biological activities. These compounds have been recognized for their potential in treating various diseases, including cancer, infections, and neurodegenerative disorders. The structural versatility of indoles allows for modifications that can enhance their pharmacological profiles .

Anti-Cancer Applications

Mechanisms and Efficacy

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to induce apoptosis in cancer cells by interfering with critical cellular pathways. For instance, studies have highlighted the compound's ability to inhibit tubulin polymerization, which is essential for cancer cell division. The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than many standard chemotherapeutics .

Case Studies

- Tubulin Polymerization Inhibition : In vitro studies revealed that derivatives of this compound effectively inhibited tubulin polymerization, leading to G2/M phase arrest in cancer cells. This mechanism is crucial for developing new anti-cancer therapies targeting microtubule dynamics .

- Combination Therapies : Recent investigations have explored the use of this compound in combination with other agents to enhance therapeutic efficacy against resistant cancer types. Such studies indicate promising results in overcoming drug resistance observed in various malignancies .

Anti-Inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. It has been studied for its ability to inhibit pro-inflammatory cytokines such as IL-6 and IL-8, which are critical mediators in inflammatory responses.

Case Studies

- In Vitro Studies : A series of experiments demonstrated that this compound derivatives could reduce the release of inflammatory markers from stimulated human bronchial epithelial cells, suggesting a mechanism for treating inflammatory diseases .

- Safety Profile : Preliminary assessments indicate that these compounds exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development as anti-inflammatory therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications at various positions on the indole ring can significantly alter its biological activity and efficacy.

| Modification Position | Effect on Activity | Comments |

|---|---|---|

| C4 (Nitro Group) | Enhances anti-cancer activity | Critical for binding interactions |

| C7 (Methoxy Group) | Increases solubility | Improves bioavailability |

| C3 (Substituents) | Varies with substituent type | Can enhance or diminish activity |

作用機序

The mechanism of action of 7-Methoxy-4-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .

類似化合物との比較

Similar Compounds

7-Methoxyindole: Lacks the nitro group, making it less reactive and potentially less biologically active.

4-Nitroindole: Lacks the methoxy group, which may affect its solubility and reactivity.

Uniqueness

7-Methoxy-4-nitro-1H-indole is unique due to the presence of both methoxy and nitro groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .

生物活性

Overview

7-Methoxy-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound features both methoxy and nitro groups, which enhance its chemical reactivity and potential therapeutic applications. Research indicates that indole derivatives, including this compound, exhibit various biological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties .

The biological activity of this compound is primarily attributed to its interactions with multiple biological targets:

- Receptor Binding : Indole derivatives have been shown to bind with high affinity to various receptors, influencing numerous biochemical pathways .

- Cellular Effects : The compound has demonstrated effects on cellular proliferation and apoptosis, particularly in cancer cell lines .

- Biochemical Pathways : It is involved in key metabolic pathways and can modulate the activity of enzymes related to inflammation and cancer progression .

Biological Activities

The following table summarizes the main biological activities associated with this compound:

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

-

Anticancer Activity :

- A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

- In vivo experiments using mouse xenograft models showed a marked reduction in tumor size when treated with this compound compared to controls, suggesting its potential as a lead compound for cancer therapy .

-

Antimicrobial Properties :

- Research indicated that this compound displayed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as an alternative antimicrobial agent .

- Anti-inflammatory Effects :

特性

IUPAC Name |

7-methoxy-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMQUFWHPCBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。